molecular formula C19H22N2O6 B5198613 dimethyl 1-tert-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 1-tert-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B5198613
M. Wt: 374.4 g/mol
InChI Key: UYLKABNEVSLAIS-UHFFFAOYSA-N
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Description

Dimethyl 1-tert-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DNTB, is a chemical compound that is widely used in scientific research. It belongs to the class of dihydropyridine derivatives and has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of dimethyl 1-tert-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to involve the inhibition of calcium influx into cells through voltage-gated calcium channels. This leads to a decrease in intracellular calcium levels, which can have various physiological effects, including relaxation of smooth muscle cells and reduction of oxidative stress.
Biochemical and Physiological Effects
dimethyl 1-tert-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. It has also been reported to have vasodilatory effects and to reduce blood pressure in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using dimethyl 1-tert-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using dimethyl 1-tert-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is its relatively high cost, which may limit its use in some research applications.

Future Directions

There are several future directions for research on dimethyl 1-tert-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, including:
1. Investigation of its potential use as a calcium channel blocker and vasodilator in the treatment of hypertension and other cardiovascular diseases.
2. Further studies on its antioxidant and anti-inflammatory properties, and its potential use in the treatment of oxidative stress-related diseases.
3. Investigation of its potential use as an anticancer agent, and its mechanism of action in cancer cells.
4. Development of new synthesis methods for dimethyl 1-tert-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate that are more efficient and cost-effective.
5. Investigation of its potential use in other areas of research, such as materials science and catalysis.
In conclusion, dimethyl 1-tert-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. Its unique chemical structure and biological properties make it a valuable tool for investigating various physiological and biochemical processes, and it has potential for use in the development of new therapeutic agents.

Synthesis Methods

The synthesis of dimethyl 1-tert-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of dimethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate with 3-nitrobenzaldehyde in the presence of tert-butylamine. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol, and yields dimethyl 1-tert-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate as a yellow crystalline solid.

Scientific Research Applications

Dimethyl 1-tert-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. dimethyl 1-tert-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been investigated for its potential use as a calcium channel blocker and a vasodilator.

properties

IUPAC Name

dimethyl 1-tert-butyl-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6/c1-19(2,3)20-10-14(17(22)26-4)16(15(11-20)18(23)27-5)12-7-6-8-13(9-12)21(24)25/h6-11,16H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLKABNEVSLAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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